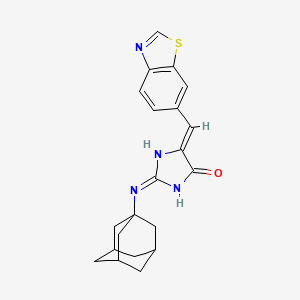
Leucettinib-92
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucettinib-92 is a synthetic compound that belongs to the class of dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) inhibitors. It was inspired by the marine sponge natural product Leucettamine B. This compound has shown significant potential in inhibiting various kinases, making it a valuable tool in scientific research and potential therapeutic applications .
Vorbereitungsmethoden
Leucettinib-92 is synthesized through a series of chemical reactions involving the functionalization of 2-aminoimidazolin-4-onesThis process includes multiple steps of functional group transformations, purification, and characterization to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
Leucettinib-92 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups, leading to different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Leucettinib-92 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: this compound is employed in cellular studies to investigate the role of DYRK and CLK kinases in various biological processes.
Medicine: It has potential therapeutic applications in treating diseases related to kinase dysregulation, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the pharmaceutical industry for drug discovery and development .
Wirkmechanismus
Leucettinib-92 exerts its effects by inhibiting the activity of DYRK and CLK kinases. It binds to the active site of these kinases, preventing their phosphorylation activity. This inhibition disrupts the downstream signaling pathways regulated by these kinases, leading to altered cellular functions. The molecular targets of this compound include DYRK1A, DYRK1B, CLK1, CLK2, and CLK4, among others .
Vergleich Mit ähnlichen Verbindungen
Leucettinib-92 is unique compared to other similar compounds due to its high potency and selectivity for DYRK and CLK kinases. Similar compounds include:
Leucettinib-21: Another member of the Leucettinib family with similar kinase inhibition properties.
Leucettinib-23: Known for its selective inhibition of CLK kinases.
Leucettinib-25: Exhibits potent inhibition of DYRK kinases. This compound stands out due to its balanced inhibition profile across both DYRK and CLK kinases, making it a versatile tool for research and potential therapeutic applications
Eigenschaften
Molekularformel |
C21H22N4OS |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(5Z)-2-(1-adamantylimino)-5-(1,3-benzothiazol-6-ylmethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C21H22N4OS/c26-19-17(6-12-1-2-16-18(7-12)27-11-22-16)23-20(24-19)25-21-8-13-3-14(9-21)5-15(4-13)10-21/h1-2,6-7,11,13-15H,3-5,8-10H2,(H2,23,24,25,26)/b17-6- |
InChI-Schlüssel |
HEVBCYZPXGZFGS-FMQZQXMHSA-N |
Isomerische SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4N/C(=C\C5=CC6=C(C=C5)N=CS6)/C(=O)N4 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4NC(=CC5=CC6=C(C=C5)N=CS6)C(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


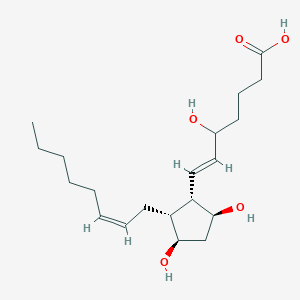
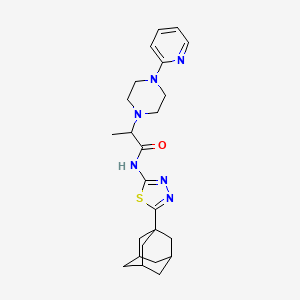
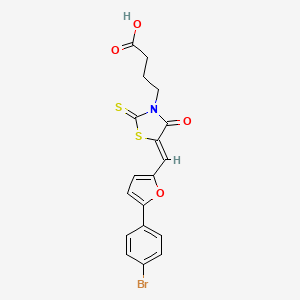
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
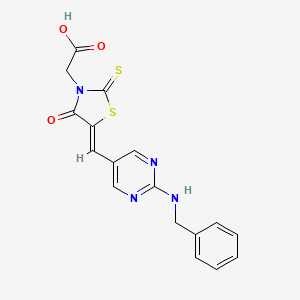
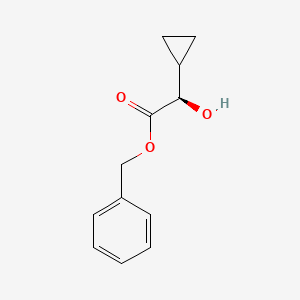
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
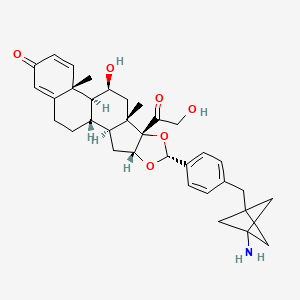
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)
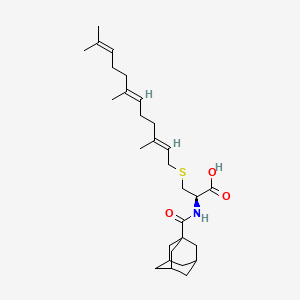
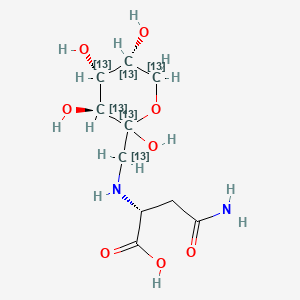
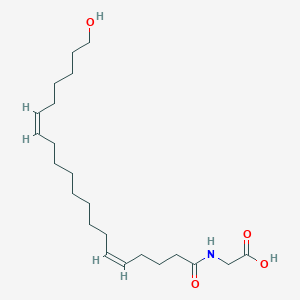
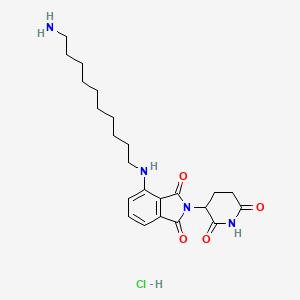
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
